molecular formula C4H2BrFS B13122272 3-Bromo-4-fluorothiophene

3-Bromo-4-fluorothiophene

Cat. No.: B13122272
M. Wt: 181.03 g/mol
InChI Key: GUPMEQIJADVGPI-UHFFFAOYSA-N
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Description

3-Bromo-4-fluorothiophene is a halogenated thiophene derivative featuring a five-membered aromatic thiophene ring substituted with bromine (Br) at position 3 and fluorine (F) at position 3. Thiophene-based compounds are critical in pharmaceuticals, agrochemicals, and materials science due to their electron-rich nature, which facilitates diverse reactivity patterns. The bromine and fluorine substituents likely influence its electronic properties, solubility, and reactivity compared to non-halogenated or mono-halogenated analogs .

Properties

IUPAC Name

3-bromo-4-fluorothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrFS/c5-3-1-7-2-4(3)6/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPMEQIJADVGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluorothiophene typically involves the bromination and fluorination of thiophene derivatives. One common method is the direct bromination of 4-fluorothiophene using bromine in the presence of a catalyst. Another approach involves the fluorination of 3-bromothiophene using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-fluorothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.

    Coupling Reactions: Biaryl compounds are formed, which are valuable intermediates in organic synthesis.

    Oxidation: Sulfoxides and sulfones are the primary oxidation products.

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluorothiophene depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the bromine and fluorine atoms, which withdraw electron density from the thiophene ring, making it more reactive towards nucleophiles. In biological systems, its mechanism of action is related to its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Structural and Electronic Differences

3-Bromo-4-fluorophenylacetic Acid (CAS 942282-40-8)
  • Core Structure : Benzene ring with Br (position 3), F (position 4), and an acetic acid side chain.
  • Molecular Weight : 233.03 g/mol.
  • Key Properties :
    • LogP: 1.67 (indicating moderate lipophilicity).
    • Solubility: Highly soluble in DMSO.
    • Safety: Multiple hazard statements (H302, H315, H319, H332, H335) related to toxicity and irritation .
  • Comparison: The phenylacetic acid derivative differs significantly due to its benzene ring and polar carboxylic acid group, which enhance solubility but reduce electron density compared to thiophene.
4-(3-Bromo-4-fluorophenyl)-2-thiazolamine (CAS 676348-24-6)
  • Core Structure : Thiazole ring (containing nitrogen and sulfur) linked to a 3-bromo-4-fluorophenyl group.
  • Key Properties :
    • Safety: Requires precautions for inhalation and skin contact (Section 4.1 of SDS) .
  • Comparison: The thiazole ring introduces nitrogen, enabling hydrogen bonding and altering solubility.
3-Bromo-4-(bromomethyl)thiophene (CAS 40032-80-2)
  • Core Structure : Thiophene ring with Br (position 3) and bromomethyl (CH2Br) at position 4.
  • Key Properties: Safety: No additional hazards reported beyond standard brominated compound risks .
  • Comparison : The bromomethyl group increases molecular weight and lipophilicity (predicted LogP >2) compared to the fluorine substituent in 3-Bromo-4-fluorothiophene. Fluorine’s electronegativity may deactivate the ring toward electrophilic attack, whereas bromomethyl could enhance reactivity in alkylation reactions.

Biological Activity

3-Bromo-4-fluorothiophene (C4H2BrFS) is a member of the thiophene family, which has garnered attention due to its diverse biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and potential applications in various fields.

Overview of Thiophene Derivatives

Thiophene derivatives are known for their ability to interact with multiple biological targets, leading to various pharmacological effects. The presence of halogen substituents, such as bromine and fluorine in this compound, enhances its reactivity and biological activity. These compounds have been associated with anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.

Target Interactions

This compound interacts with several biomolecules, including enzymes and receptors. Notably, it has been shown to influence cytochrome P450 enzymes, which play a crucial role in drug metabolism and the activation of xenobiotics. This interaction can lead to the formation of reactive intermediates that may further react with cellular components, affecting metabolic pathways.

Cellular Effects

The compound modulates various cellular processes:

  • Cell Signaling : It impacts signaling pathways such as mitogen-activated protein kinases (MAPKs), which are critical for cell proliferation and differentiation.
  • Gene Expression : this compound can alter the expression of genes related to oxidative stress response, influencing cellular metabolism and survival.

Anticancer Activity

Research indicates that thiophene derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's ability to interfere with DNA topoisomerase II has been linked to its cytotoxic effects on tumor cells .

Antimicrobial Effects

This compound has demonstrated antimicrobial activity against various pathogens. Its derivatives are being investigated for their potential to combat resistant strains of bacteria and fungi. The mechanism likely involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Case Studies

  • Anticancer Studies : In vitro studies have shown that this compound derivatives exhibit IC50 values in the low micromolar range against human cancer cell lines. These studies highlight the compound's potential as a lead structure for developing new anticancer agents.
  • Antimicrobial Testing : A series of tests evaluated the efficacy of thiophene derivatives against common bacterial strains. The results indicated a dose-dependent response, with certain derivatives exhibiting significant inhibition at concentrations as low as 10 µM .

Biochemical Pathways

The metabolism of this compound primarily occurs via cytochrome P450 enzymes, leading to the formation of reactive metabolites that can interact with biomolecules within cells. This metabolic pathway is crucial for understanding both its therapeutic effects and potential toxicities.

Dosage Effects in Animal Models

In animal models, varying dosages of this compound reveal a spectrum of biological effects:

  • Low Doses : Minimal toxicity observed; suitable for studying biochemical interactions.
  • High Doses : Significant adverse effects noted, including hepatotoxicity and nephrotoxicity. Threshold levels have been identified where adverse effects dramatically increase.

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis; inhibits proliferation
AntimicrobialEffective against various pathogens
Enzyme InteractionModulates cytochrome P450 activity
Gene ExpressionAlters oxidative stress response genes

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